molecular formula C18H21N3O B6199202 2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2694733-77-0

2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Numéro de catalogue: B6199202
Numéro CAS: 2694733-77-0
Poids moléculaire: 295.4
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, or 2-MEPEA, is an organic compound that has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of certain drugs, as well as to explore the biochemical and physiological effects of certain compounds. This essay will provide an overview of 2-MEPEA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

2-MEPEA has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain drugs, as well as to explore the biochemical and physiological effects of certain compounds. It has also been used to study the effects of certain compounds on the central nervous system, as well as to study the effects of certain compounds on the cardiovascular system.

Mécanisme D'action

The exact mechanism of action of 2-MEPEA is not yet fully understood. However, it is believed that it acts as an agonist of certain receptors in the brain, which can lead to the activation of certain biochemical pathways and the release of certain neurotransmitters.
Biochemical and Physiological Effects
2-MEPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as on the cardiovascular system. It has also been shown to have an effect on the metabolism of certain compounds, as well as on the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-MEPEA in lab experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. This makes it suitable for use in a variety of experiments. However, it is also relatively expensive and can be toxic in high doses, so it is important to use it with caution.

Orientations Futures

There are a number of potential future directions for research into 2-MEPEA. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development, as well as its potential use in the treatment of certain diseases. Additionally, further research could be done to explore its potential use in the diagnosis of certain conditions. Finally, further research could be done to explore its potential use in the development of new compounds with therapeutic effects.

Méthodes De Synthèse

2-MEPEA is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-1-phenylethan-1-amine with 3-methoxyphenylmagnesium bromide to form the intermediate 2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine. This intermediate is then reacted with ethyl bromoacetate to form 2-MEPEA.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine' involves the reaction of 2-(3-methoxyphenyl)ethylamine with 1,3-benzodiazole-2-carboxylic acid, followed by reduction of the resulting carboxamide to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the alkylation of the amine with ethyl bromide to form the desired product.", "Starting Materials": [ "2-(3-methoxyphenyl)ethylamine", "1,3-benzodiazole-2-carboxylic acid", "Lithium aluminum hydride", "Ethyl bromide" ], "Reaction": [ "Step 1: React 2-(3-methoxyphenyl)ethylamine with 1,3-benzodiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the carboxamide intermediate.", "Step 2: Reduce the carboxamide intermediate to the amine using a reducing agent such as lithium aluminum hydride in anhydrous ether.", "Step 3: Alkylate the amine with ethyl bromide in the presence of a base such as potassium carbonate to form the final product." ] }

2694733-77-0

Formule moléculaire

C18H21N3O

Poids moléculaire

295.4

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.